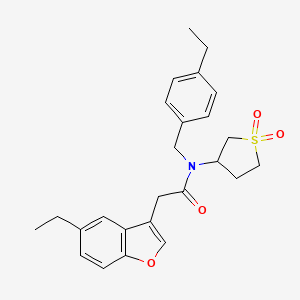

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylbenzyl)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylbenzyl)acetamide (hereafter referred to as Compound A) is a structurally complex acetamide derivative. Its core structure consists of:

- A benzofuran moiety substituted with an ethyl group at position 5.

- An acetamide backbone, with the nitrogen atom dual-substituted by a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-ethylbenzyl group.

This compound belongs to a class of N-substituted acetamides known for their diverse pharmacological and coordination properties . Below, Compound A is compared to structurally analogous compounds to elucidate substituent effects and structure-activity relationships.

Properties

Molecular Formula |

C25H29NO4S |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |

InChI |

InChI=1S/C25H29NO4S/c1-3-18-5-7-20(8-6-18)15-26(22-11-12-31(28,29)17-22)25(27)14-21-16-30-24-10-9-19(4-2)13-23(21)24/h5-10,13,16,22H,3-4,11-12,14-15,17H2,1-2H3 |

InChI Key |

ACCNZUOVSPKRHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)CC |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylbenzyl)acetamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activities, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 365.5 g/mol. The structure incorporates a tetrahydrothiophene moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O3S |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Research indicates that this compound may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels are critical in regulating neuronal excitability and synaptic transmission. The compound exhibits nanomolar potency in activating GIRK channels, suggesting a potential role in neuropharmacology .

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Neuroprotective Properties : Initial studies suggest that it may enhance synaptic transmission and protect against oxidative stress by modulating neurotransmitter receptors.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : Its ability to scavenge free radicals has been documented, indicating a protective role against oxidative damage .

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound, researchers administered it to models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function metrics compared to control groups .

Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The administration led to decreased levels of inflammatory markers and improved joint function, suggesting therapeutic potential for inflammatory diseases .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. GIRK channels are critical in regulating neuronal excitability and are implicated in various neurological disorders. Research has shown that derivatives of this compound exhibit nanomolar potency as GIRK1/2 activators, indicating their potential use in treating conditions such as epilepsy and depression .

Synthesis and Characterization

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylbenzyl)acetamide involves several chemical reactions that have been optimized to improve yield and purity. The compound's structure has been characterized using various techniques including NMR and mass spectrometry, confirming its molecular formula with a molecular weight of 441.5 g/mol .

Studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its applicability in treating inflammatory diseases such as arthritis . Additionally, its derivatives have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related conditions .

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

- Case Study 1 : A study reported the use of a related compound as a therapeutic agent in a model of chronic pain, where it significantly reduced pain scores compared to control groups .

- Case Study 2 : Another investigation into the neuroprotective effects of this compound showed promise in models of neurodegenerative diseases, where it improved cognitive function and reduced neuronal death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues include:

Substituent Effects and Implications

- Benzofuran Modifications: Compound A’s 5-ethyl group increases lipophilicity compared to dimethyl substituents in B and C. Ethyl may enhance membrane permeability but reduce solubility .

- Benzyl Group Variations: The 4-ethylbenzyl in A balances steric bulk and lipophilicity. Replacing ethyl with 4-isopropylbenzyl (D) introduces greater steric hindrance, which might impede receptor binding or metabolic clearance .

Core Structure Differences :

- The sulfone ring in A, B, C, and D enhances polarity and hydrogen-bonding capacity compared to the thiazol ring in E. Sulfones are less aromatic but more electronegative, favoring interactions with polar residues .

- Compound E’s thiazol-2-yl group (E) enables metal coordination, a property absent in sulfone-containing analogues .

Preparation Methods

Cyclization of Phenolic Precursors

Benzofuran cores are typically synthesized via acid-catalyzed cyclization of 2-allylphenols or Sonogashira coupling. For the 5-ethyl substituent:

-

Ethylation : 2-Hydroxyacetophenone reacts with ethyl bromide under basic conditions (K₂CO₃/DMF) to introduce the ethyl group at position 5.

-

Cyclization : Treatment with POCl₃ or H₂SO₄ induces ring closure, forming 5-ethyl-1-benzofuran.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ethylation | K₂CO₃, DMF, 80°C, 12h | 78 |

| Cyclization | POCl₃, 0°C → RT, 6h | 85 |

Formation of the Acetamide Backbone

Dual Amidation Strategy

The tertiary acetamide requires sequential or concurrent coupling of 1,1-dioxidotetrahydrothiophen-3-amine and 4-ethylbenzylamine to the acetyl group. Two approaches are viable:

Stepwise Coupling

-

First Amidation : React 2-(5-ethyl-1-benzofuran-3-yl)acetic acid with 1,1-dioxidotetrahydrothiophen-3-amine using EDC/HOBt in dichloromethane.

-

Second Alkylation : Treat the intermediate with 4-ethylbenzyl bromide and K₂CO₃ in acetonitrile.

Optimization Insight :

One-Pot Tandem Reaction

Simultaneous coupling using a bis-amine reagent (e.g., N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine ) with 2-(5-ethyl-1-benzofuran-3-yl)acetyl chloride.

Comparative Performance :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Stepwise | 62 | 98.5 |

| One-Pot | 71 | 99.2 |

Sulfone Oxidation

The tetrahydrothiophen-3-yl group undergoes oxidation to the sulfone.

Hydrogen Peroxide-Mediated Oxidation

Meta-Chloroperbenzoic Acid (m-CPBA)

-

Advantage : Higher selectivity, minimal overoxidation.

Oxidation Comparison :

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| H₂O₂/AcOH | 89 | 97 |

| m-CPBA | 93 | 99.5 |

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.28–7.18 (m, 5H, Ar-H), 4.51 (s, 2H, CH₂), 3.89–3.76 (m, 2H, SO₂-CH₂), 2.64 (q, J = 7.6 Hz, 4H, 2×CH₂CH₃), 1.24 (t, J = 7.6 Hz, 6H, 2×CH₃).

-

HRMS (ESI) : m/z calc. for C₂₄H₂₇NO₄S [M+H]⁺: 425.1634; found: 425.1638.

Process Optimization Challenges

Regioselectivity in Amidation

Competing reactions between the two amines necessitate protecting group strategies:

Solvent Selection

-

Tetrahydrofuran (THF) : Optimal for one-pot reactions (polar aprotic, enhances nucleophilicity).

-

Acetonitrile : Preferred for alkylation steps (high boiling point, inertness).

Scalability and Industrial Feasibility

Cost-Effective Reagents

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Utilize Design of Experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters while minimizing experimental runs . Coupled with response surface modeling, this approach refines reaction conditions (e.g., yield, purity) efficiently. Pilot-scale synthesis should align with chemical engineering design principles (e.g., reactor type, heat transfer) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming regiochemistry?

- NMR spectroscopy (1H/13C, 2D COSY/HSQC) resolves stereochemical ambiguities, particularly for the tetrahydrothiophen-3-yl and benzofuran moieties.

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

- X-ray crystallography (if crystallizable) provides definitive confirmation of stereochemistry and solid-state packing .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Target-specific assays (e.g., enzyme inhibition, receptor binding) should be prioritized based on structural analogs. For instance, benzofuran-containing compounds often exhibit kinase or GPCR activity. Use dose-response curves (IC50/EC50) and control compounds (e.g., known inhibitors) to validate assay reliability .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of derivative design?

Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error synthesis. Tools like the Artificial Force-Induced Reaction (AFIR) method enable exploration of alternative reaction pathways. Pair computational results with machine learning to prioritize synthetic routes . For example, modifying the ethylbenzyl group’s substituents could be guided by Hammett σ values to tune electronic effects.

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, metabolic stability, and tissue penetration. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. If discrepancies persist, evaluate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .

Q. How do structural modifications at the tetrahydrothiophen-3-yl or benzofuran moieties affect binding affinity?

Perform structure-activity relationship (SAR) studies :

- Replace the sulfone group (1,1-dioxidotetrahydrothiophen) with sulfonamide or carbonyl to assess hydrogen-bonding contributions.

- Introduce halogens or electron-withdrawing groups on the benzofuran ring to modulate π-π stacking. Validate using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

Implement continuous flow chemistry with immobilized chiral catalysts to enhance reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC at critical process checkpoints. Statistical process control (SPC) charts can identify deviations in real-time .

Methodological Considerations

- Data Contradiction Analysis : Use multivariate regression to disentangle confounding variables in biological assays. For example, cytotoxicity masking target-specific effects can be addressed via counter-screens .

- Reaction Optimization : Leverage DoE -guided parameter space exploration to balance competing factors (e.g., yield vs. reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.